molecular formula C28H23N5O2 B10902088 N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide

N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide

Cat. No.: B10902088
M. Wt: 461.5 g/mol
InChI Key: ZPXPQIBNZPURNG-UXHLAJHPSA-N
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Description

N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide is a complex organic compound that features a pyrazole ring, a quinoline moiety, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-(quinolin-8-yloxy)propanehydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide is unique due to its combination of a pyrazole ring and a quinoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C28H23N5O2

Molecular Weight

461.5 g/mol

IUPAC Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-quinolin-8-yloxypropanamide

InChI

InChI=1S/C28H23N5O2/c1-20(35-25-16-8-12-22-13-9-17-29-27(22)25)28(34)31-30-18-23-19-33(24-14-6-3-7-15-24)32-26(23)21-10-4-2-5-11-21/h2-20H,1H3,(H,31,34)/b30-18+

InChI Key

ZPXPQIBNZPURNG-UXHLAJHPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC5=C4N=CC=C5

Canonical SMILES

CC(C(=O)NN=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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